molecular formula C36H24N6O3 B12520981 2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] CAS No. 675880-53-2

2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]

Cat. No.: B12520981
CAS No.: 675880-53-2
M. Wt: 588.6 g/mol
InChI Key: LVBKAMFXLWYHJN-UHFFFAOYSA-N
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Description

2,2’,2’'-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole rings, each linked to a phenylethenyl group. The presence of multiple aromatic rings and heteroatoms in its structure contributes to its interesting chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzene-1,3,5-tricarboxylic acid with hydrazine derivatives to form the oxadiazole rings. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2,2’,2’'-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile
  • 4,4’,4’'-(Benzene-1,3,5-triyl)tris(ethyne-2,1-diyl)tris(1-methylpyridin-1-ium) iodide
  • 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)

Uniqueness

2,2’,2’'-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole] stands out due to its combination of aromatic and heterocyclic rings, which impart unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with light or electronic materials .

Properties

CAS No.

675880-53-2

Molecular Formula

C36H24N6O3

Molecular Weight

588.6 g/mol

IUPAC Name

2-[3,5-bis[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-(2-phenylethenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C36H24N6O3/c1-4-10-25(11-5-1)16-19-31-37-40-34(43-31)28-22-29(35-41-38-32(44-35)20-17-26-12-6-2-7-13-26)24-30(23-28)36-42-39-33(45-36)21-18-27-14-8-3-9-15-27/h1-24H

InChI Key

LVBKAMFXLWYHJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C=CC5=CC=CC=C5)C6=NN=C(O6)C=CC7=CC=CC=C7

Origin of Product

United States

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